N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O6S and its molecular weight is 446.52. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies Research on benzimidazole-tethered oxazepine heterocyclic hybrids, including those with similar structural features to the specified compound, has shown significant advancements in synthetic methodologies. These compounds are synthesized from N-alkylated benzimidazole 2-carboxaldehyde, derived from o-phenylenediamine, yielding good to excellent yields. Spectroscopic, X-ray diffraction, and density functional theory (DFT) studies reveal insights into their molecular structures, charge distributions, and regions of electrophilic and nucleophilic reactivity. Such compounds have been investigated for their nonlinear optical (NLO) properties, indicating potential applications in NLO devices due to their computational hyperpolarizability studies (Almansour et al., 2016).
Carbonic Anhydrase Inhibitors Another area of application for related benzoxazepine derivatives involves their role as carbonic anhydrase inhibitors. Unprotected primary sulfonamide groups in these compounds enable the [1,4]oxazepine ring construction, acting as enzyme prosthetic zinc-binding groups. This class of compounds exhibits strong inhibition of human carbonic anhydrases, which are therapeutically relevant, showcasing their potential in medicinal chemistry and drug development (Sapegin et al., 2018).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-6-11-24-17-12-15(7-9-18(17)30-14-22(2,3)21(24)25)23-31(26,27)20-10-8-16(28-4)13-19(20)29-5/h6-10,12-13,23H,1,11,14H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVMKSKYKWPTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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